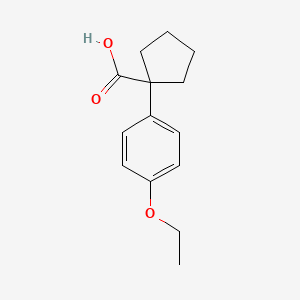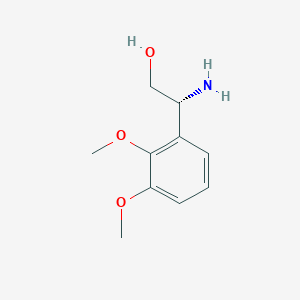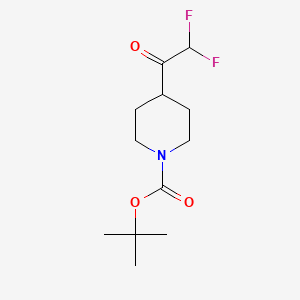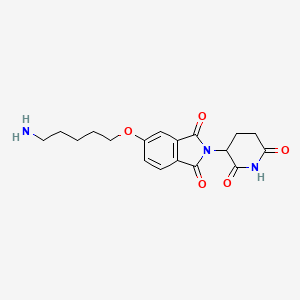![molecular formula C7H7NO B13600252 4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
4-[(2R)-oxiran-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2R)-Oxiran-2-yl]pyridine is a chemical compound with the molecular formula C₇H₇NO It features a pyridine ring substituted with an oxirane (epoxide) group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2R)-oxiran-2-yl]pyridine typically involves the reaction of pyridine derivatives with epoxide precursors. One common method is the epoxidation of 4-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds as follows: [ \text{4-vinylpyridine} + \text{m-CPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4-[(2R)-Oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学的研究の応用
4-[(2R)-Oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-[(2R)-oxiran-2-yl]pyridine involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The compound may target specific enzymes or receptors, interfering with their normal function.
類似化合物との比較
4-[(2S)-oxiran-2-yl]pyridine: The enantiomer of 4-[(2R)-oxiran-2-yl]pyridine, with similar chemical properties but different biological activities.
2-[(2R)-oxiran-2-yl]pyridine: A structural isomer with the epoxide group at the 2-position.
3-[(2R)-oxiran-2-yl]pyridine: Another isomer with the epoxide group at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the epoxide group on the pyridine ring can significantly affect the compound’s chemical behavior and biological activity.
特性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
4-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |
InChIキー |
KRROYLIDJBSPDW-ZETCQYMHSA-N |
異性体SMILES |
C1[C@H](O1)C2=CC=NC=C2 |
正規SMILES |
C1C(O1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)





![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
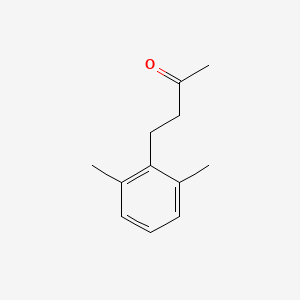

![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
